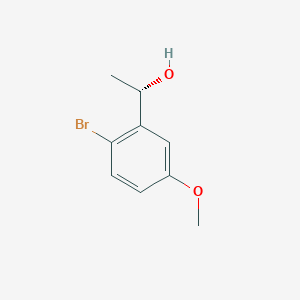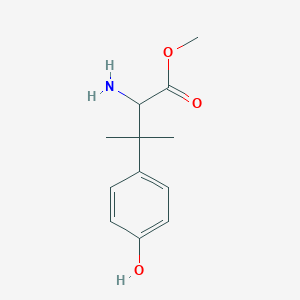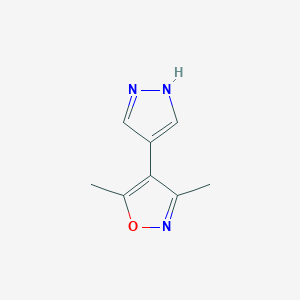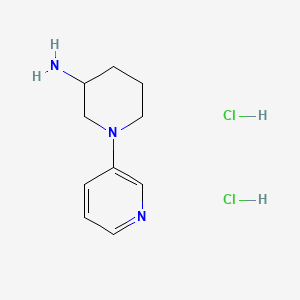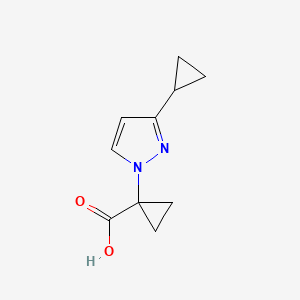
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a compound that features a unique structure combining a pyrazole ring and a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: Pyrazoles can be synthesized through various methods, including cycloaddition reactions and condensation of hydrazines with 1,3-diketones.
Cyclopropane Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling of Pyrazole and Cyclopropane: The final step involves coupling the pyrazole ring with the cyclopropane carboxylic acid, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, transition metal catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid and 1-(3,5-dimethyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid share structural similarities.
Uniqueness: The presence of the cyclopropyl group in 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid imparts unique steric and electronic properties, making it distinct in terms of reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(4-5-10)12-6-3-8(11-12)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,13,14) |
InChI Key |
JJRXTPAIAFVNME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


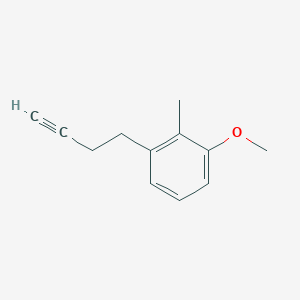
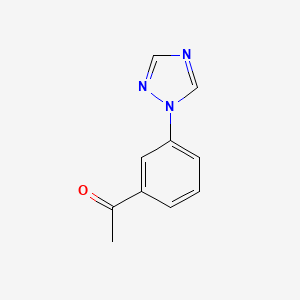
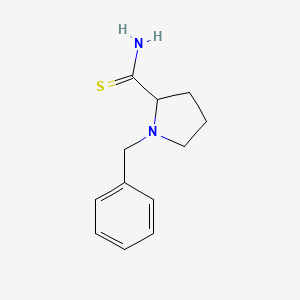
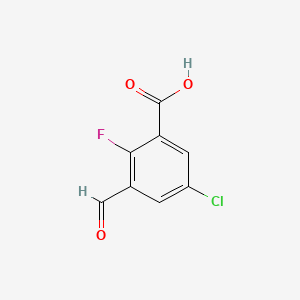


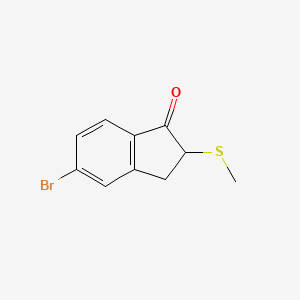
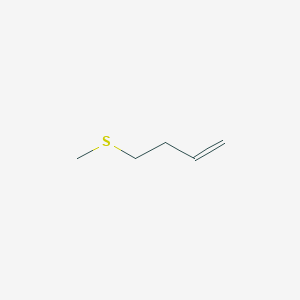
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
